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molecular formula C8H16O3 B8363466 Methyl 2-n-butyloxypropionate

Methyl 2-n-butyloxypropionate

Cat. No. B8363466
M. Wt: 160.21 g/mol
InChI Key: QBVBLLGAMALJGB-UHFFFAOYSA-N
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Patent
US05252251

Procedure details

16.5 g of the compound (5d) was stirred together with 18.0 g of potassium hydroxide in methanol for 40 hours at room temperature.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH:6]([CH3:11])[C:7]([O:9]C)=[O:8])[CH2:2][CH2:3][CH3:4].[OH-].[K+]>CO>[CH2:1]([O:5][CH:6]([CH3:11])[C:7]([OH:9])=[O:8])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
C(CCC)OC(C(=O)OC)C
Name
Quantity
18 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)OC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05252251

Procedure details

16.5 g of the compound (5d) was stirred together with 18.0 g of potassium hydroxide in methanol for 40 hours at room temperature.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH:6]([CH3:11])[C:7]([O:9]C)=[O:8])[CH2:2][CH2:3][CH3:4].[OH-].[K+]>CO>[CH2:1]([O:5][CH:6]([CH3:11])[C:7]([OH:9])=[O:8])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
C(CCC)OC(C(=O)OC)C
Name
Quantity
18 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)OC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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